Exendin-4

GLP-1 receptor agonist DPP-4 resistance plasma stability

Exendin-4 is the only GLP-1R agonist validated to cross the blood–brain barrier without intracerebroventricular administration, making it the definitive tool for CNS incretin signaling and neurodegenerative disease research. Unlike human GLP-1 analogs (liraglutide, semaglutide), its 53% sequence homology confers intrinsic DPP-4 resistance and distinct receptor-trafficking kinetics (slower recycling, prolonged cAMP). Sourced from Gila monster origin, it serves as a critical comparator for immunogenicity studies (ADA benchmarking) and metabolic research. Available in research-grade purity with flexible sizing.

Molecular Formula C186H286N50O62S
Molecular Weight 4247 g/mol
Cat. No. B13836491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExendin-4
Molecular FormulaC186H286N50O62S
Molecular Weight4247 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)CNNC(CCC(=O)O)C(=O)NCC(=O)C(=O)C(CC3=CN=CN3)N)NNC(CCC(=O)O)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N6CCCC6C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)C(=O)C9CCCN9NC(CO)C(=O)N.CC(=O)O
InChIInChI=1S/C184H282N50O60S.C2H4O2/c1-16-94(10)147(229-228-115(52-58-144(257)258)168(279)216-121(73-101-77-195-105-39-24-23-38-103(101)105)172(283)214-117(68-90(2)3)169(280)204-107(41-26-28-61-186)162(273)217-122(75-135(189)244)158(269)198-80-136(245)196-83-139(248)231-63-31-45-131(231)178(289)222-127(87-238)177(288)220-125(85-236)159(270)199-81-137(246)202-96(12)182(293)233-65-32-46-132(233)183(294)232-64-30-43-129(232)152(263)153(264)130-44-33-66-234(130)230-124(84-235)155(190)266)154(265)151(262)116(71-99-34-19-17-20-35-99)212-170(281)118(69-91(4)5)213-163(274)108(42-29-62-194-184(191)192)211-179(290)146(93(8)9)225-156(267)95(11)203-160(271)110(48-54-140(249)250)207-165(276)111(49-55-141(251)252)208-166(277)112(50-56-142(253)254)209-167(278)113(59-67-295-15)210-164(275)109(47-53-134(188)243)206-161(272)106(40-25-27-60-185)205-175(286)126(86-237)221-171(282)119(70-92(6)7)215-173(284)123(76-145(259)260)218-176(287)128(88-239)223-181(292)149(98(14)241)226-174(285)120(72-100-36-21-18-22-37-100)219-180(291)148(97(13)240)224-138(247)82-201-227-114(51-57-143(255)256)157(268)197-79-133(242)150(261)104(187)74-102-78-193-89-200-102;1-2(3)4/h17-24,34-39,77-78,89-98,104,106-132,146-149,195,201,227-230,235-241H,16,25-33,40-76,79-88,185-187H2,1-15H3,(H2,188,243)(H2,189,244)(H2,190,266)(H,193,200)(H,196,245)(H,197,268)(H,198,269)(H,199,270)(H,202,246)(H,203,271)(H,204,280)(H,205,286)(H,206,272)(H,207,276)(H,208,277)(H,209,278)(H,210,275)(H,211,290)(H,212,281)(H,213,274)(H,214,283)(H,215,284)(H,216,279)(H,217,273)(H,218,287)(H,219,291)(H,220,288)(H,221,282)(H,222,289)(H,223,292)(H,224,247)(H,225,267)(H,226,285)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H4,191,192,194);1H3,(H,3,4)/t94-,95+,96+,97+,98+,104-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,146-,147-,148-,149-;/m0./s1
InChIKeyLZPSUOCMCYSLCB-KIRTWGQPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Exendin-4 (Exenatide): Procurement-Grade Specification of a DPP-4–Resistant GLP-1 Receptor Agonist


Exendin-4 (exenatide) is a 39-amino-acid peptide GLP-1 receptor (GLP-1R) agonist originally isolated from the saliva of the Gila monster (Heloderma suspectum) [1]. It shares only 53% sequence homology with human GLP-1, a divergence that confers intrinsic resistance to cleavage by dipeptidyl peptidase-4 (DPP-4), the primary route of endogenous GLP-1 inactivation [2]. This resistance extends its half-life beyond that of native GLP-1, enabling a once-weekly extended-release formulation alongside the twice-daily immediate-release version [3]. Its distinct evolutionary origin distinguishes it from human GLP-1–based analogs (e.g., liraglutide, semaglutide) and directly influences its binding kinetics, trafficking profile, and immunogenicity [4].

Why Exendin-4 Cannot Be Generically Substituted with Other GLP-1 Receptor Agonists


The therapeutic and research utility of GLP-1R agonists is not interchangeable. While all approved agents share a common target, exendin-4 and its synthetic counterpart exenatide form a distinct pharmacological subclass (exendin-based) separate from human GLP-1 analogs (e.g., liraglutide, semaglutide) [1]. These structural differences propagate into divergent receptor-binding kinetics [2], trafficking behavior (internalization and recycling rates) [3], blood–brain barrier penetrance [4], and immunogenicity profiles [5]. Consequently, substituting exendin-4 with another in-class agonist without accounting for these mechanistic divergences can lead to unexpected outcomes in both clinical and laboratory settings, including altered efficacy, off-target signaling, or reduced CNS bioavailability in neurological research models [4]. The quantitative evidence that follows delineates precisely where exendin-4 differs from its closest comparators.

Quantitative Comparator Analysis: Exendin-4 vs. GLP-1–Based Analogs


Half-Life Extension Relative to Native GLP-1 via Intrinsic DPP-4 Resistance

Exendin-4 demonstrates profound resistance to DPP-4 cleavage, a critical limitation of native GLP-1. While GLP-1 is degraded by DPP-4 with a half-life of <2 minutes in mammals, exendin-4 exhibits a plasma half-life of 9.57 hours in human plasma in vitro [1]. This difference is attributable to the substitution of alanine at position 2 with glycine in the N-terminal domain, which prevents DPP-4 recognition [2]. This intrinsic stability directly enables the development of a once-weekly extended-release formulation, distinguishing it from the twice-daily requirement of immediate-release exenatide and providing a basis for selecting exendin-4 in applications requiring prolonged GLP-1R stimulation without the need for chemical acylation or fusion proteins [3].

GLP-1 receptor agonist DPP-4 resistance plasma stability peptide degradation

Receptor Binding Affinity: Exendin-4 Exhibits Intermediate GLP-1R ECD Affinity

Surface plasmon resonance (SPR) analysis of ligand binding to the immobilized extracellular domain (ECD) of GLP-1R revealed that exendin-4 binds with an equilibrium dissociation constant (KD) of 38 ± 9.3 nM [1]. This affinity is intermediate within the class: it is lower than that of the fatty-acid-acylated human GLP-1 analogs liraglutide (KD = 14 ± 2.8 nM) and semaglutide (KD = 10 ± 3.8 nM), but higher than that of endogenous GLP-1 (KD = 69 ± 10.1 nM) and the antagonist exendin-9 (KD = 108 ± 7.8 nM) [1]. The lower affinity of exendin-4 relative to liraglutide and semaglutide is partially offset by its distinct downstream trafficking and signaling bias, which can produce comparable or distinct cellular effects independent of binding strength [2].

GLP-1 receptor binding affinity KD surface plasmon resonance peptide-receptor interaction

Blood–Brain Barrier Penetration: Exendin-4 Crosses the BBB While Acylated Analogs Do Not

In a comparative pharmacokinetic study in adult CD-1 mice, the non-acylated, non-PEGylated incretin receptor agonists (exendin-4, lixisenatide, and certain dual agonists) exhibited significant rates of blood-to-brain influx (Ki), whereas the acylated IRAs liraglutide and semaglutide did not measurably cross the blood–brain barrier (BBB) [1]. Exendin-4 was identified as one of the best performers in terms of brain influx rate and percentage of systemic dose taken up per gram of brain tissue [1]. This differential CNS accessibility is attributed to the absence of a fatty-acid chain, which otherwise promotes albumin binding and restricts passage across brain endothelial cells [2].

blood-brain barrier BBB penetration CNS delivery neurological research incretin mimetics

Receptor Internalization and Recycling: Exendin-4 Induces Slower GLP-1R Recycling than GLP-1

GLP-1R internalizes rapidly in response to equipotent concentrations of GLP-1, exendin-4, and liraglutide [1]. However, the recycling kinetics of the internalized receptor differ significantly. GLP-1R is a recycling receptor, and GLP-1 mediates significantly faster recycling rates compared to exendin-4 and liraglutide [1]. This prolonged cycling of ligand-activated GLP-1Rs is correlated with a prolonged cAMP signal and sustained insulin secretion in β-cells [2]. Specifically, in INS-1 832/3 cells, exendin-4 (100 nM) induced prolonged insulin secretion over 16 hours, with a magnitude comparable to liraglutide and semaglutide, but the underlying trafficking dynamics differ [3].

receptor trafficking GPCR internalization recycling kinetics GLP-1R confocal microscopy

Immunogenicity Profile: Exenatide Elicits Higher Anti-Drug Antibody Incidence than Human GLP-1 Analogs

Clinical immunogenicity data indicate that exendin-4–based therapies (exenatide, lixisenatide) induce higher rates of anti-drug antibody (ADA) formation compared to human GLP-1–based agonists (liraglutide, semaglutide, dulaglutide, albiglutide) [1]. Specifically, in clinical trials, 56–60% of patients treated with lixisenatide (an exendin-4 derivative) developed ADAs, whereas liraglutide and semaglutide are associated with a low incidence of ADA formation [2]. Although the presence of ADAs generally does not impact glycemic efficacy or safety for exenatide, it is a measurable immunogenic signal that distinguishes the exendin-based subclass [3].

immunogenicity anti-drug antibodies ADA GLP-1RA exenatide

Clinical Glycemic and Weight Efficacy: Exenatide QW Demonstrates Consistent but Modest Reductions Relative to Liraglutide and Semaglutide

In a pooled analysis of placebo-controlled clinical trials, exenatide once weekly (QW) reduced HbA1c by -0.53% (95% CI: -0.57 to -0.50) and body weight by -1.27 kg (95% CI: -1.4 to -1.13) over a 3.2-year follow-up [1]. In comparison, liraglutide reduced HbA1c by -0.40% (95% CI: -0.45 to -0.34) and weight by -2.3 kg (95% CI: -2.5 to -2.0) over 3.8 years [1]. Semaglutide (1 mg) achieved greater reductions: HbA1c -1.05% (95% CI: -1.19 to -0.91) and weight -4.5 kg (95% CI: -4.94 to -3.75) over 2.0 years [1]. Head-to-head studies confirm that liraglutide produces significantly greater HbA1c reduction than exenatide twice daily (difference -0.33%, 95% CI -0.47 to -0.18) [2]. These data position exenatide QW as a moderately effective GLP-1RA with a favorable weekly dosing schedule but less pronounced efficacy than more potent, acylated analogs.

type 2 diabetes HbA1c reduction weight loss GLP-1RA meta-analysis

Evidence-Backed Application Scenarios for Exendin-4 in Research and Preclinical Development


CNS-Targeted Preclinical Studies (Alzheimer's and Parkinson's Disease Models)

Exendin-4 is uniquely suited for investigating GLP-1R–mediated neuroprotection or cognitive effects due to its demonstrated ability to cross the blood–brain barrier (BBB) and accumulate in brain parenchyma [1]. Unlike acylated GLP-1R agonists (liraglutide, semaglutide) that show no measurable brain influx, exendin-4 provides a validated tool for probing CNS incretin signaling without requiring intracerebroventricular administration [1]. This property makes it the preferred choice for studies of neurodegenerative disease models, where peripheral GLP-1R agonists may fail to engage central targets [2].

Receptor Trafficking and Signaling Bias Investigations

Exendin-4 induces slower GLP-1R recycling than endogenous GLP-1, a property correlated with prolonged cAMP signaling and sustained insulin secretion [1]. This distinct trafficking profile, combined with its intermediate binding affinity (KD = 38 nM) [2], makes exendin-4 an ideal comparator for dissecting the contributions of receptor residence time, internalization, and recycling to overall efficacy and desensitization. Researchers can use exendin-4 alongside GLP-1 (fast recycling) and liraglutide (similar recycling to exendin-4) to isolate the impact of ligand structure on receptor trafficking [3].

Immunogenicity Benchmarking and ADA Assay Development

Given the higher incidence of anti-drug antibodies (ADAs) associated with exendin-4–based therapies (56–60% for lixisenatide) [1], exenatide serves as a positive control or comparator in immunogenicity studies of peptide therapeutics. Researchers developing ADA detection assays or evaluating the impact of sequence modifications on immunogenicity can use exendin-4 as a reference standard to benchmark the immunogenic potential of novel GLP-1R agonists or peptide conjugates [2].

Moderate Glycemic Control and Weight Management in Rodent Models

In diet-induced obesity (DIO) or diabetic rodent models, exendin-4 (immediate-release) and exenatide once weekly provide a well-characterized, moderate-efficacy GLP-1R agonist option [1]. Its effects on HbA1c (-0.53% in humans) and body weight (-1.27 kg) are less pronounced than semaglutide but are achieved with a weekly dosing regimen that mimics the extended-release formulation used clinically [2]. This makes exenatide QW a suitable reference compound for studies where extreme weight loss or glucose lowering is not required, or where the goal is to model the pharmacokinetic profile of a long-acting exendin-based therapy [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Exendin-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.